molecular formula C11H14N2O B1303838 2-Butyl-1,3-benzoxazol-5-amine CAS No. 885949-91-7

2-Butyl-1,3-benzoxazol-5-amine

Cat. No. B1303838
M. Wt: 190.24 g/mol
InChI Key: GNCQBYWFIUBHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Butyl-1,3-benzoxazol-5-amine is a derivative of benzoxazole, which is a heterocyclic compound with an oxygen and a nitrogen atom in a fused benzene and pyridine ring structure. The presence of the butyl and amine groups at specific positions on the benzoxazole ring can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in various fields such as medicinal chemistry.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those with cyclic amine moieties, has been explored to evaluate their potential as anticancer agents. In the study described in paper , a series of 2-cyclic amine-1,3-benzoxazoles were synthesized. Although the paper does not specifically mention 2-Butyl-1,3-benzoxazol-5-amine, the general approach to synthesizing 2-substituted benzoxazole derivatives involves the introduction of various substituents at the second position of the benzoxazole motif. This can be achieved through different synthetic routes, which may include the formation of intermediates, use of catalysts, and specific reaction conditions to incorporate the desired substituents onto the benzoxazole scaffold.

Molecular Structure Analysis

The molecular structure of 2-Butyl-1,3-benzoxazol-5-amine would consist of a benzoxazole core with a butyl group attached to the second position and an amine group at the fifth position. The exact structure and conformation of the molecule would depend on the electronic effects of the substituents and the intramolecular interactions. NMR spectroscopy, as mentioned in paper , is a common technique used to confirm the structure of synthesized compounds, including those with benzoxazole rings.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions depending on the functional groups attached to the ring system. For instance, the presence of an amine group can make the molecule a potential candidate for further substitution reactions or for forming coordination complexes with metals. The reactivity of the butyl group could also be explored under different conditions. While the papers provided do not detail reactions specific to 2-Butyl-1,3-benzoxazol-5-amine, the general chemical behavior of benzoxazole derivatives can be inferred from the synthetic methods and transformations described in the papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Butyl-1,3-benzoxazol-5-amine would be influenced by its molecular structure. The lipophilicity of the molecule would be increased due to the butyl group, potentially affecting its solubility in organic solvents. The amine group could engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in water. The cytotoxic activity studies mentioned in paper suggest that the introduction of different substituents on the benzoxazole ring can affect the biological activity of these compounds, which is an important consideration for their potential use as anticancer agents.

Scientific Research Applications

Synthetic Methodologies

Metal-Free Synthesis Routes

The synthesis of 2-aminobenzoxazoles, including compounds structurally related to 2-Butyl-1,3-benzoxazol-5-amine, has been achieved through metal-free routes. For example, iodine-catalyzed amination of benzoxazoles offers a metal-free approach to synthesizing 2-aminobenzoxazoles under mild conditions, producing environmentally benign byproducts such as tertiary butanol and water (Lamani & Prabhu, 2011).

Electrochemical Synthesis

An efficient electrochemical method has been developed for the synthesis of benzoxazole derivatives, directly via the electrochemical oxidation of specific precursors in the presence of amines under green conditions. This method emphasizes the environmental benefits and high yields of the reaction (Salehzadeh, Nematollahi, & Hesari, 2013).

Medicinal Chemistry Applications

Anticancer Potential

A series of cyclic amine-containing benzoxazole derivatives, likely encompassing structures similar to 2-Butyl-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These studies indicate the potential utility of such compounds in developing anticancer agents (Murty et al., 2011).

Antimicrobial Properties

The antimicrobial activity of benzoxazole derivatives has been explored, with certain compounds showing moderate to good antibacterial and antifungal activities. This research underlines the versatility of benzoxazole derivatives in developing new antimicrobial agents (Murty et al., 2011).

Material Science Applications

Polymer Synthesis

Benzoxazol-5-amine derivatives have found applications in the synthesis of novel polymers. For instance, new bis(ether-amine) monomers incorporating benzoxazole groups have been developed for the preparation of poly(ether-imide)s, demonstrating the importance of benzoxazole derivatives in enhancing polymer properties (Toiserkani, 2011).

Safety And Hazards

The safety information available indicates that 2-Butyl-1,3-benzoxazol-5-amine may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Butyl-1,3-benzoxazol-5-amine were not found in the retrieved papers, benzoxazole derivatives are a subject of ongoing research due to their diverse therapeutic potential . They are being extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and potential applications of 2-Butyl-1,3-benzoxazol-5-amine and other benzoxazole derivatives.

properties

IUPAC Name

2-butyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQBYWFIUBHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377411
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1,3-benzoxazol-5-amine

CAS RN

885949-91-7
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.